N'-[(4-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Description
N'-[(4-Methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a diamide derivative featuring a pyrrolidine core substituted with a thiophene-2-sulfonyl group and a 4-methylbenzyl moiety.
Properties
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-14-6-8-15(9-7-14)12-20-18(23)19(24)21-13-16-4-2-10-22(16)28(25,26)17-5-3-11-27-17/h3,5-9,11,16H,2,4,10,12-13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGULBJIJAFCSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(4-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps. The process begins with the preparation of the thiophene-2-ylsulfonyl pyrrolidine intermediate. This intermediate is then reacted with 4-methylbenzylamine and oxalyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N'-[(4-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxalamide group can produce primary or secondary amines.
Scientific Research Applications
N'-[(4-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-[(4-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The thiophene ring and pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The oxalamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Containing Analogs
- Thiophene Fentanyl (N-Phenyl-N-[1-(2-Phenylethyl)Piperidin-4-Yl]Thiophene-2-Carboxamide) Core Structure: Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring) in the target compound. Functional Groups: Thiophene-2-carboxamide (monoamide) vs. thiophene-2-sulfonyl (sulfonamide) and ethanediamide (diamide). Pharmacological Implications: Thiophene fentanyl exhibits µ-opioid receptor agonism, while the sulfonamide group in the target compound may alter receptor binding kinetics due to enhanced hydrogen-bonding capacity and electronic effects .
Sulfonamide Derivatives
- W-15 (4-Chloro-N-[1-(2-Phenylethyl)-2-Piperidinylidene]Benzenesulfonamide)
- Core Structure : Piperidinylidene (unsaturated piperidine) vs. saturated pyrrolidine in the target compound.
- Functional Groups : Chlorobenzenesulfonamide vs. thiophenesulfonamide. The electron-withdrawing chlorine in W-15 may reduce metabolic stability compared to the methylphenyl group in the target compound, which enhances lipophilicity .
Methylphenyl-Substituted Analogs
- However, the target compound’s pyrrolidine core may reduce steric hindrance compared to para-methylfentanyl’s piperidine .
Structural and Functional Group Analysis
- Ethanediamide vs.
- Sulfonamide vs. Carboxamide : Sulfonamides exhibit stronger electron-withdrawing effects and greater metabolic stability compared to carboxamides, which may influence receptor binding and pharmacokinetics .
Pharmacological Implications
- Receptor Binding: The pyrrolidine core and sulfonamide group may confer selectivity for non-opioid targets (e.g., ion channels or enzymes) compared to piperidine-based opioids .
- Metabolic Stability : The methylphenyl group could slow oxidative metabolism, while the sulfonamide may resist esterase-mediated hydrolysis, enhancing half-life .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N'-[(4-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide?
- Methodology : The synthesis typically involves multi-step organic reactions:
Sulfonylation : Reacting pyrrolidine derivatives with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.
Amide Coupling : Using coupling agents like EDC/HOBt or DCC to link the sulfonylated pyrrolidine with ethanediamide precursors.
Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product .
- Critical Parameters : Solvent choice (e.g., DMF or dichloromethane), temperature control (0–25°C for sulfonylation), and stoichiometric ratios (1:1.2 for sulfonyl chloride to amine) significantly impact yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR confirms the presence of the 4-methylphenyl group (δ ~2.3 ppm for CH₃) and thiophene protons (δ ~7.0–7.5 ppm). The pyrrolidine ring’s stereochemistry can be deduced from splitting patterns .
Q. How is the molecular structure confirmed experimentally?
- X-ray Crystallography : Single-crystal X-ray diffraction provides bond lengths, angles, and torsional conformations. Refinement using SHELXL (from the SHELX suite) ensures accuracy in structural determination .
- Comparative Analysis : Overlaying experimental NMR data with computational predictions (e.g., DFT calculations) resolves ambiguities in stereochemistry .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
- Reaction Optimization :
- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates amide bond formation, reducing side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) for sulfonylation steps .
- Purification Strategies :
- Flash Chromatography : Gradient elution (hexane/ethyl acetate) improves separation of closely related by-products.
- Crystallization Solvent Screening : Testing solvents like ethanol or acetonitrile enhances crystal purity .
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
- Case Study : Discrepancies in NMR peak assignments (e.g., overlapping signals for pyrrolidine and thiophene protons) can be addressed via:
- 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to assign ambiguous peaks .
- Variable-Temperature NMR : Resolves dynamic effects (e.g., ring puckering in pyrrolidine) that distort spectra .
Q. What computational approaches predict the compound’s biological activity?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like enzymes (e.g., kinases) or GPCRs. The sulfonamide group’s hydrogen-bonding potential is critical for binding affinity .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~3.5 suggests moderate blood-brain barrier permeability) .
Q. How are target interactions studied in vitro?
- Binding Assays :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets .
- Fluorescence Polarization : Quantifies displacement of fluorescent ligands (e.g., IC₅₀ values for receptor antagonism) .
- Cellular Assays :
- MTT/Viability Assays : Evaluates cytotoxicity in cancer cell lines (e.g., IC₅₀ ~10–50 µM in HeLa cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
